![molecular formula C20H20N2O4 B4630323 5-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide](/img/structure/B4630323.png)
5-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide
Overview
Description
Synthesis Analysis
Synthesis of closely related compounds involves multi-step chemical reactions, starting from specific precursors to achieve the desired molecular architecture. For instance, the synthesis of a compound with a somewhat similar structure involved the reaction of 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide, showcasing the complexity and specificity required in synthetic chemistry processes (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about their crystalline form, spatial arrangement, and intermolecular interactions. For example, a compound underwent crystal structure determination by single crystal X-ray diffraction studies, highlighting the importance of molecular geometry in understanding compound properties (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving isoxazole derivatives can be chemoselective, leading to a variety of functionalized products. These reactions are pivotal for exploring the chemical properties and reactivity of the core isoxazole structure, which can be further modified to study different biological or physical properties (Yu et al., 2009).
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Prabhuswamy et al. (2016) on a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, details its synthesis and crystal structure. Such compounds are synthesized for their potential applications in material science and molecular engineering, showcasing the interest in structurally complex carboxamides for advanced material properties (Prabhuswamy et al., 2016).
Antitumor and Anti-Proliferative Activities
- Research into compounds like 1,3,4-Oxadiazole N-Mannich Bases, which share functional groups with the specified compound, indicates significant antimicrobial and anti-proliferative activities against various cancer cell lines. This suggests the potential for similar compounds to be explored for their therapeutic applications, particularly in developing new anticancer agents (Al-Wahaibi et al., 2021).
Insecticidal and Herbicidal Activities
- A study on 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides explored the chemoselective nucleophilic chemistry and insecticidal activity of these compounds. This research avenue highlights the potential agricultural applications of isoxazolecarboxamide derivatives in pest control (Yu et al., 2009).
Material Science Applications
- The synthesis of aromatic polyamides bearing ether and isopropylidene links, as investigated by Hsiao and Yu (1996), points to applications in creating advanced polymers with specific mechanical and thermal properties. Such research underscores the importance of these compounds in developing new materials for industrial and technological applications (Hsiao & Yu, 1996).
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-5-7-15(9-13(12)2)21-20(23)16-11-18(26-22-16)14-6-8-17(24-3)19(10-14)25-4/h5-11H,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQPWCFKGWXUET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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